molecular formula C12H10N2O2 B026352 4'-Methyl-2,2'-bipyridine-4-carboxylic acid CAS No. 103946-54-9

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

Cat. No.: B026352
CAS No.: 103946-54-9
M. Wt: 214.22 g/mol
InChI Key: LEJWPWXRHHUDRH-UHFFFAOYSA-N
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Description

Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid. This compound has been studied for its potential to inhibit the effects of mineralocorticoids, which are hormones that regulate electrolyte and water balance in the body .

Mechanism of Action

Target of Action

4’-Methyl-2,2’-bipyridine-4-carboxylic acid is a member of the class of bipyridines . Bipyridines are known to interact with transition metals such as zinc and manganese . These metals play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The compound’s interaction with its targets primarily involves coordination chemistry . The carboxylic acid group and the nitrogen atoms in the bipyridine moiety can act as ligands, binding to metal ions and forming coordination complexes . This interaction can alter the electronic structure of the metal ion, potentially affecting its reactivity and its interactions with other molecules.

Pharmacokinetics

Factors such as its molecular weight (21422 Da ) and predicted pKa (2.66 ) could influence its bioavailability.

Action Environment

Environmental factors such as pH and the presence of competing ligands could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to bind metal ions could be affected by the pH of the environment, as this can influence the protonation state of the carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxprenoate potassium is synthesized through a series of chemical reactions involving steroidal precursors.

Industrial Production Methods

While specific industrial production methods for oxprenoate potassium are not widely documented, the general approach would involve large-scale synthesis using the same chemical reactions as in laboratory settings, but optimized for efficiency and yield. This would include the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxprenoate potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxprenoate potassium is unique in its specific structural modifications, such as the propyl group at the 7α position and the carboxylic acid at the 21 position. These modifications contribute to its distinct pharmacological profile and receptor binding characteristics .

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJWPWXRHHUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456201
Record name 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103946-54-9
Record name 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103946-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4′-methyl-2,2′-bipyridine-4-carboxaldehyde (3.5 g, 15 mmol) in 95% EtOH (150 ml) was added a solution of AgNO3 (3.15 g) in water (32 ml). The suspension was stirred rapidly and 1M NaOH (79 ml) solution was added dropwise over 20 min to form Ag2O. The dark black solution was stirred for an additional 15 hrs. EtOH was removed by rotary evaporator and filtred to remove Ag2O and unreacted metallic Ag. The residue was washed with 1.3M NaOH (2*20 ml) and H2O 20 ml. The combined basic filterate was extracted with DCM to remove unreacted aldehyde and adjusted to pH 3.5 with 1:1(v/v) 4N HCl/AcOH to afford white compound. After keeping overnight at −10° C. the compound was collected and dried to afford pure compound 2.9 g (77%). Mass Spect. (FAB) MW 215 [M+]; NMR assigned.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.15 g
Type
catalyst
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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